2-Methoxy-5-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

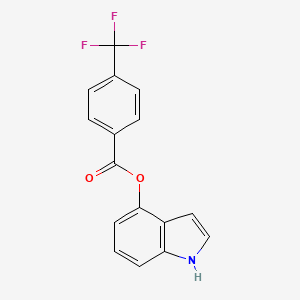

2-Methoxy-5-(trifluoromethoxy)benzamide is a chemical compound with the CAS Number: 886499-98-5 . It has a molecular weight of 235.16 . The IUPAC name for this compound is 2-methoxy-5-(trifluoromethoxy)benzamide . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(trifluoromethoxy)benzamide is 1S/C9H8F3NO3/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethoxy)benzamide is a solid at ambient temperature . It has a molecular weight of 235.16 .科学的研究の応用

Synthesis and Antiarrhythmic Activity

Research has explored the synthesis and evaluation of benzamides, including derivatives similar to 2-Methoxy-5-(trifluoromethoxy)benzamide, for their potential antiarrhythmic activity. One notable compound, flecainide acetate, derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, was extensively studied in animals and selected for clinical trials as an antiarrhythmic due to its potency and activity profile, highlighting the importance of trifluoroethoxy and methoxy substituents in modulating biological activity (Banitt et al., 1977).

Antihyperglycemic Agents

In the search for new antidiabetic agents, a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives was prepared. Among these, a compound designated as KRP-297 was identified as a promising drug candidate for the treatment of diabetes mellitus, demonstrating the role of benzamide derivatives in the development of new therapeutic agents targeting metabolic disorders (Nomura et al., 1999).

Antimicrobial and Antioxidant Activities

New benzamide compounds isolated from endophytic Streptomyces species have been investigated for their antimicrobial and antioxidant properties. This research illustrates the potential of benzamide derivatives in contributing to the discovery of new antimicrobial and antioxidant compounds, useful in various scientific and therapeutic applications (Yang et al., 2015).

Anticancer Evaluation

N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This highlights the potential utility of benzamide derivatives, including those related to 2-Methoxy-5-(trifluoromethoxy)benzamide, in the development of new anticancer agents, offering insights into structure-activity relationships and the impact of substituents on biological activity (Mohan et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust, mist), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

特性

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFROOBZEJXCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethoxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)

![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)